SSR182289

Description

Properties

CAS No. |

363151-21-7 |

|---|---|

Molecular Formula |

C30H33F2N5O4S |

Molecular Weight |

597.7 g/mol |

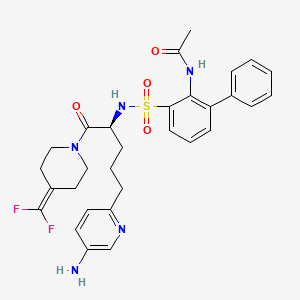

IUPAC Name |

N-[2-[[(2S)-5-(5-amino-2-pyridinyl)-1-[4-(difluoromethylidene)piperidin-1-yl]-1-oxopentan-2-yl]sulfamoyl]-6-phenylphenyl]acetamide |

InChI |

InChI=1S/C30H33F2N5O4S/c1-20(38)35-28-25(21-7-3-2-4-8-21)10-6-12-27(28)42(40,41)36-26(11-5-9-24-14-13-23(33)19-34-24)30(39)37-17-15-22(16-18-37)29(31)32/h2-4,6-8,10,12-14,19,26,36H,5,9,11,15-18,33H2,1H3,(H,35,38)/t26-/m0/s1 |

InChI Key |

CZDGBCPZABMRBF-SANMLTNESA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SSR-182289A; SSR-182289; SSR182289A; SSR182289; SSR 182289A; SSR 182289 |

Origin of Product |

United States |

Foundational & Exploratory

SSR182289: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR182289, also known as SB-224289, is a potent and selective antagonist of the serotonin 1B receptor (5-HT1B). Extensive research has demonstrated its significant role in modulating serotonergic neurotransmission, highlighting its potential as a valuable tool for investigating the physiological and pathological functions of the 5-HT1B receptor and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective 5-HT1B Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and blockade of the 5-HT1B receptor. Notably, this compound exhibits inverse agonist properties, meaning that in addition to blocking the effects of agonists, it also reduces the basal, constitutive activity of the receptor.[1][2]

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[3] Activation of the 5-HT1B receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3] By acting as an antagonist and inverse agonist, this compound prevents this signaling cascade, thereby disinhibiting the processes normally suppressed by 5-HT1B receptor activation. A key function of the 5-HT1B receptor is its role as a presynaptic autoreceptor on serotonergic neurons, where its activation inhibits the release of serotonin.[3] this compound, by blocking these autoreceptors, enhances the release of serotonin.[1][2]

Quantitative Pharmacological Profile

The binding affinity and selectivity of this compound have been determined through various radioligand binding and functional assays. The following tables summarize the key quantitative data.

| Receptor | pKi | Reference |

| Human 5-HT1B | 8.2 | |

| Human 5-HT1D | <6.5 | [1] |

| Human 5-HT1A | <6.5 | |

| Human 5-HT1E | <6.5 | |

| Human 5-HT1F | <6.5 | |

| Human 5-HT2A | <6.5 | |

| Human 5-HT2C | <6.5 | |

| Table 1: Binding Affinities (pKi) of this compound for Human Serotonin Receptor Subtypes. |

| Parameter | Value | Assay | Reference |

| Selectivity for 5-HT1B over 5-HT1D | > 75-fold | Radioligand Binding | [1] |

| Selectivity for 5-HT1B over other 5-HT receptors | > 60-fold | Radioligand Binding & Functional Assays | |

| Table 2: Selectivity Profile of this compound. |

Signaling Pathways

The interaction of this compound with the 5-HT1B receptor modulates downstream signaling cascades. The following diagrams illustrate the canonical 5-HT1B receptor signaling pathway and the effect of this compound.

Experimental Protocols

The characterization of this compound has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity of this compound for the 5-HT1B receptor and its selectivity against other receptor subtypes.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor (or other receptors of interest).

-

Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors).

-

This compound (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[4]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[4]

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of this compound at the 5-HT1B receptor.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

5-HT (as an agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

Protocol:

-

Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of this compound and 5-HT at various concentrations.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound in the presence or absence of a fixed concentration of 5-HT.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: To assess antagonist activity, determine the ability of increasing concentrations of this compound to inhibit the [35S]GTPγS binding stimulated by 5-HT. To assess inverse agonist activity, measure the ability of this compound to decrease the basal [35S]GTPγS binding in the absence of an agonist.[5][6]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals, providing insights into the in vivo effects of a compound on neurotransmission.

Objective: To determine the effect of this compound on extracellular serotonin levels in specific brain regions.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Protocol:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on serotonin release.[7]

Conclusion

This compound is a highly selective 5-HT1B receptor antagonist with well-characterized inverse agonist properties. Its mechanism of action involves the blockade of Gi/o-coupled signaling, leading to a disinhibition of adenylyl cyclase and an increase in neurotransmitter release, particularly serotonin. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. Further investigation into the nuanced downstream effects of this compound will continue to illuminate the complex role of the 5-HT1B receptor in health and disease.

References

- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

SSR182289: A Potent and Selective Thrombin Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SSR182289 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Developed by Sanofi-Aventis, this small molecule, also known as SSR182289A, has demonstrated significant antithrombotic effects in preclinical studies. This guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathway.

Biological Target and Mechanism of Action

The primary biological target of this compound is thrombin (Factor IIa) , a pivotal enzyme in the blood coagulation cascade. This compound acts as a competitive inhibitor of human thrombin.[1] Its mechanism of action involves direct binding to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, by inhibiting thrombin, this compound also interferes with thrombin-induced platelet aggregation.[1]

The chemical structure of SSR182289A, N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1'-biphenyl]-2-yl]acetamide hydrochloride, has been optimized for oral activity and high affinity for thrombin.[2][3] X-ray crystallography studies of the SSR182289A-thrombin complex have elucidated the specific molecular interactions responsible for its potent and selective inhibition.[2]

Quantitative Data

The inhibitory potency and selectivity of SSR182289A have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SSR182289A against Human Thrombin and Other Proteases

| Enzyme | Inhibition Constant (Ki) (µM) |

| Human Thrombin | 0.031 ± 0.002 |

| Trypsin | 54 ± 2 |

| Factor Xa | 167 ± 9 |

| Factor VIIa | >250 |

| Factor IXa | >250 |

| Plasmin | >250 |

| Urokinase | >250 |

| tPA | >250 |

| Kallikrein | >250 |

| Activated Protein C | >250 |

Data sourced from Bohrium[1].

Table 2: In Vitro and Ex Vivo Anticoagulant and Antiplatelet Activity of SSR182289A

| Assay | Parameter | Value (nM) |

| Thrombin Time (Human Plasma) | EC100 | 96 ± 7 |

| Thrombin Generation (Human Plasma) | IC50 | 150 ± 20 |

| Thrombin-Induced Platelet Aggregation (Human Platelets) | IC50 | 32 ± 9 |

Data sourced from Bohrium[1].

Experimental Protocols

The characterization of SSR182289A involves several key in vitro and ex vivo assays. The following are detailed methodologies for these experiments.

Competitive Thrombin Inhibition Assay (Fluorometric)

This assay determines the inhibitory constant (Ki) of a compound against thrombin by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Human α-thrombin

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

-

SSR182289A stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of SSR182289A in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted SSR182289A or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of a pre-warmed (37°C) solution of human thrombin to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the pre-warmed fluorogenic thrombin substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.

-

The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is not tight-binding.

Thrombin Time (TT) Assay

This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Thrombin reagent (bovine or human)

-

Calcium chloride (CaCl2) solution (if not included in the thrombin reagent)

-

Coagulometer

Procedure:

-

Pre-warm the PPP and thrombin reagent to 37°C.

-

Pipette 100 µL of the PPP into a cuvette.

-

Incubate the cuvette at 37°C for 1-2 minutes.

-

Add 100 µL of the thrombin reagent to the cuvette and simultaneously start the timer on the coagulometer.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

For inhibitor studies, SSR182289A is pre-incubated with the PPP before the addition of the thrombin reagent.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

Coagulometer

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette 50 µL of PPP and 50 µL of the aPTT reagent into a cuvette.

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

-

Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.

-

The time to clot formation is recorded.

Ecarin Clotting Time (ECT) Assay

The ECT assay specifically measures the activity of direct thrombin inhibitors by using ecarin, a prothrombin activator from snake venom.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Ecarin reagent

-

Coagulometer

Procedure:

-

Pre-warm the PPP and ecarin reagent to 37°C.

-

Pipette 100 µL of PPP into a cuvette.

-

Incubate at 37°C for 1-2 minutes.

-

Add 100 µL of the ecarin reagent to the cuvette and start the timer.

-

The time until clot formation is measured.

Signaling Pathway and Experimental Workflow Visualization

SSR182289A exerts its therapeutic effect by directly inhibiting thrombin, thereby disrupting the coagulation cascade and thrombin-mediated cellular signaling. The following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for evaluating a thrombin inhibitor.

Caption: Thrombin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of a thrombin inhibitor.

References

SSR182289: A Case of Mistaken Identity - Unveiling a Potent Thrombin Inhibitor

Initial investigations into the discovery and synthesis of SSR182289 as a cannabinoid CB2 receptor agonist have revealed a significant discrepancy in its reported biological target. Authoritative scientific literature identifies the compound, designated SSR182289A, not as a modulator of the endocannabinoid system, but as a potent and selective orally active thrombin inhibitor developed for antithrombotic therapy.

A pivotal publication has detailed the rational design, synthesis, and pharmacological evaluation of SSR182289A, positioning it as a promising candidate for the prevention and treatment of thrombosis[1]. This in-depth technical overview consolidates the publicly available information regarding the true nature of SSR182289A.

Discovery and Rationale

The development of SSR182289A was the culmination of a rational drug design and optimization process aimed at discovering a novel, orally bioavailable thrombin inhibitor. The core structure of SSR182289A was engineered to effectively interact with the active site of thrombin, a key serine protease in the coagulation cascade. The design incorporates three key chemical motifs:

-

An original 2-(acetylamino)-[1,1'-biphenyl]-3-sulfonyl N-terminal group.

-

A central L-arginine surrogate featuring a weakly basic 3-amino-pyridine.

-

An unusual 4-difluoropiperidine at the C-terminus[1].

The strategic combination of these structural elements was intended to confer high potency, selectivity, and favorable pharmacokinetic properties, particularly oral activity.

Synthesis of SSR182289A

The synthesis of SSR182289A is described as a convergent process, a strategy that involves the independent synthesis of key molecular fragments followed by their assembly in the final stages. This approach is often employed in medicinal chemistry to improve overall yield and allow for modular variations. Key steps in the synthesis of SSR182289A highlighted in the literature include the use of palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Utilized for the construction of the bis-aryl fragment of the molecule.

-

Sonogashira Reaction: Employed to create a crucial carbon-carbon bond in the central amino-acid chain of the compound[1].

While a detailed, step-by-step experimental protocol for the complete synthesis is proprietary and not fully disclosed in the available literature, the mention of these specific named reactions provides significant insight into the synthetic strategy for researchers with expertise in organic chemistry.

Pharmacological Profile

SSR182289A has been characterized as a potent inhibitor of thrombin's enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models.

In Vitro Activity

The compound effectively inhibits the functions of thrombin in various laboratory-based assays[1]. The potency of this inhibition is further supported by crystallographic data, which reveals the specific molecular interactions between SSR182289A and the thrombin enzyme[1].

In Vivo Efficacy

The therapeutic potential of SSR182289A as an antithrombotic agent was confirmed in multiple rat models of thrombosis. The compound demonstrated potent oral efficacy in preventing the formation of blood clots in these preclinical studies[1].

Due to its promising preclinical profile, SSR182289A was selected for further development as a potential therapeutic agent[1].

Mechanism of Action: Thrombin Inhibition

The primary mechanism of action of SSR182289A is the direct inhibition of thrombin. By binding to the active site of this enzyme, SSR182289A blocks its ability to cleave fibrinogen to fibrin, a critical step in the formation of a stable blood clot. This interruption of the coagulation cascade is the basis for its antithrombotic effects.

Conclusion

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of Investigational Signaling Pathway Inhibitors

Disclaimer: The information available in the public domain regarding a compound specifically designated as SSR182289 is limited. This guide synthesizes the available preclinical safety and toxicity data for a Gαq-RGS2 signaling inhibitor, which has been associated with similar chemical nomenclature in initial literature searches. For illustrative purposes and to provide a comprehensive overview for research and drug development professionals, this document also includes data on CCG-203971, a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway.

Part 1: Gαq-RGS2 Signaling Inhibitor

Overview

The compound (1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one), an inhibitor of Gαq-RGS2 signaling, has been evaluated in preliminary preclinical toxicity studies. These studies aimed to establish its initial safety profile following acute and subacute oral administration in rodents.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the acute and 28-day subacute oral toxicity studies.

Table 1: Acute Oral Toxicity in Female Mice

| Dosage (mg/kg) | Mortality (within 24h and 14 days) | Adverse Symptoms | Toxicity Category (Hodge and Sterner Scale) |

| 5 | 0 | None Observed | Slightly Toxic[1] |

| 50 | 0 | None Observed | Slightly Toxic[1] |

| 300 | 0 | None Observed | Slightly Toxic[1] |

| 2000 | 0 | None Observed | Slightly Toxic[1] |

Table 2: 28-Day Subacute Oral Toxicity in Rats

| Parameter | Control Group | 10 mg/kg Group | 100 mg/kg Group |

| Mortality | 0 | 0 | 0 |

| Adverse Effects | None Observed | None Observed | None Observed |

| Body Weight Gain | Normal | No significant modification | No significant modification |

| Biochemical Markers | |||

| Cardiac Damage | No alteration | No alteration | No alteration |

| Liver Damage | No alteration | No alteration | No alteration |

| Kidney Damage | No alteration | No alteration | No alteration |

| Metabolic Parameters | No alteration | No alteration | No alteration |

Experimental Protocols

-

Guideline: OECD Guideline 425.[1]

-

Species: Female mice.[1]

-

Administration: Single oral dose.[1]

-

Dosage Levels: 5, 50, 300, and 2000 mg/kg.[1]

-

Observation Period: 24 hours and 14 days.[1]

-

Endpoints: Mortality and adverse symptoms.[1]

-

Guideline: OECD Guideline 407.[1]

-

Species: Rats.[1]

-

Administration: Repeated oral dose.[1]

-

Dosage Levels: 10 and 100 mg/kg.[1]

-

Duration: 28 days.[1]

-

Endpoints: Mortality, adverse effects, body weight changes, and various biochemical parameters (cardiac, liver, and kidney damage markers, and metabolic parameters).[1]

Signaling Pathway and Experimental Workflow

Caption: Gαq-RGS2 Signaling Pathway and Point of Inhibition.

Caption: Preclinical Oral Toxicity Study Workflow.

Part 2: CCG-203971 - A Rho/MRTF/SRF Pathway Inhibitor

Overview

CCG-203971 is a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It has demonstrated efficacy in preclinical models of fibrosis and metastasis. While comprehensive toxicity studies are not fully detailed in the public literature, information regarding its mechanism of action and effects in in-vitro and in-vivo models provides insight into its biological activity.

Preclinical Efficacy and Cellular Effects

Table 3: In-Vitro Activity of CCG-203971

| Assay | Cell Line | IC50 | Effect |

| RhoA/C-activated SRE-luciferase | - | 6.4 µM[2] | Potent inhibition of signaling pathway |

| Cell Migration | PC-3 | 4.2 µM[2] | Inhibition of cancer cell migration |

| Proliferation | Scleroderma dermal fibroblasts | 30 µM | Inhibition of excessive cell proliferation[2] |

| Gene Expression (MKL1) | Human dermal fibroblasts | 25 µM | Repression of TGF-β-induced expression[2] |

Table 4: In-Vivo Efficacy of CCG-203971

| Model | Species | Administration | Effect |

| Bleomycin-induced skin thickening | Mouse | Intraperitoneal | Significant suppression of skin thickening and collagen accumulation[2] |

Experimental Protocols

-

Cell Line: PC-3 (prostate cancer cell line).[2]

-

Methodology: Details of the specific migration assay (e.g., Boyden chamber, wound healing) are not specified in the available literature.

-

Endpoint: Measurement of the concentration of CCG-203971 required to inhibit cell migration by 50% (IC50).[2]

-

Species: Mouse.[2]

-

Induction of Fibrosis: Intradermal Bleomycin injections for 2 weeks.[2]

-

Treatment: CCG-203971 administered intraperitoneally.[2]

-

Endpoints: Measurement of dermal thickening and skin collagen content (via hydroxyproline assay).[2]

Signaling Pathway and Logical Relationships

Caption: Rho/MRTF/SRF Signaling Pathway and Inhibition by CCG-203971.

Summary and Conclusion

The available preclinical data for the Gαq-RGS2 signaling inhibitor, (1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one), suggests a favorable acute and 28-day safety profile in rodents, with no mortality or significant adverse effects observed at the tested doses. Further comprehensive toxicity studies, including genotoxicity, carcinogenicity, and reproductive toxicity, would be necessary for a complete safety assessment.

For researchers and drug development professionals, the information presented herein provides a foundational understanding of the initial safety considerations for these classes of signaling inhibitors. It is crucial to note that this is not an exhaustive safety review and further non-clinical and clinical studies are required to fully characterize the safety and toxicity of these or any investigational compounds.

References

Pharmacokinetics and pharmacodynamics of SSR182289

An in-depth analysis of publicly available scientific literature and drug databases reveals no specific information regarding a compound designated as SSR182289. This designation likely represents an internal development code, possibly from Sanofi-Synthélabo Recherche, for a compound that has not been advanced into stages of development that would result in public disclosure of its pharmacokinetics and pharmacodynamics.

Extensive searches for "this compound" and potential variations have yielded no relevant results. The lack of information prevents the creation of a detailed technical guide as requested, as no data is available to summarize in tables, no experimental protocols can be cited, and no signaling pathways can be illustrated.

It is common in the pharmaceutical industry for compounds to be assigned internal codes during early-stage research. Many of these compounds do not progress to clinical trials or publication for a variety of reasons, including lack of efficacy, unfavorable safety profiles, or strategic business decisions. Consequently, information about them remains within the originating company and is not released into the public domain.

Without any publicly accessible data on the pharmacokinetics, pharmacodynamics, mechanism of action, or therapeutic target of this compound, it is not possible to fulfill the request for an in-depth technical guide. Further investigation would require access to proprietary databases or direct information from the entity that designated the compound as this compound.

SSR182289: A Potent Thrombin Inhibitor with Anti-Fibrotic Properties

SSR182289 is a potent, selective, and orally active non-peptide inhibitor of thrombin, the key serine protease in the coagulation cascade. [1] While initially investigated for its antithrombotic effects, compelling preclinical evidence has highlighted its potential as a therapeutic agent for liver fibrosis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, preclinical efficacy in liver fibrosis, and the underlying signaling pathways.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | N-[(2S)-5-(5-amino-2-pyridinyl)-1-oxo-1-[[4-(difluoromethylidene)-1-piperidinyl]methyl]pentyl]-2-amino-N-[(1,1'-biphenyl)-2-yl]acetamide | [2] |

| Molecular Formula | C30H33F2N5O4S | [3] |

| Molecular Weight | 597.68 g/mol | [3] |

| CAS Number | 363151-21-7 | [2] |

| Mechanism of Action | Direct Thrombin Inhibitor | [1] |

Preclinical Efficacy in Liver Fibrosis

A pivotal study by Duplantier and colleagues demonstrated the anti-fibrotic efficacy of this compound in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. Oral administration of this compound significantly attenuated the progression of liver fibrosis.

Quantitative Efficacy Data

| Parameter | 3 Weeks CCl4 + this compound | 7 Weeks CCl4 + this compound | p-value | Reference |

| Fibrosis Area Reduction | Not significant | -30% | p = 0.04 | [4] |

| ASMA-Positive Area Reduction | -22% | -35% | p = 0.03 (3 weeks), p = 0.05 (7 weeks) | [4] |

| TIMP-1 mRNA Expression Reduction | -52% | Not reported | p = 0.02 | [4] |

ASMA: Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. TIMP-1: Tissue inhibitor of metalloproteinase-1, a pro-fibrogenic gene.

These findings indicate that thrombin inhibition by this compound effectively reduces the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and downregulates the expression of key pro-fibrotic genes.[4]

Experimental Protocols

The following methodologies are based on the study by Duplantier et al. (2004) in Gut.

CCl4-Induced Liver Fibrosis in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Fibrosis: Intraperitoneal injection of CCl4 (dissolved in olive oil) twice weekly for 3 or 7 weeks.

-

Treatment: Oral administration of this compound, starting one week after the initiation of CCl4 intoxication.

-

Histological Analysis: Liver tissue sections were stained to assess fibrosis and the area occupied by alpha-smooth muscle actin (ASMA)-positive cells using histomorphometry.

-

Gene Expression Analysis: Expression of fibrosis-related genes (e.g., TIMP-1, Collagen I, MMP-2, TIMP-2) was measured by real-time reverse transcription-polymerase chain reaction (RT-PCR).

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by directly inhibiting thrombin. In the context of liver injury, thrombin acts as a potent signaling molecule that promotes fibrosis through the activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of hepatic stellate cells (HSCs).

The activation of PAR-1 by thrombin on HSCs initiates a signaling cascade that leads to a pro-fibrotic cellular response, including:

-

Activation and Proliferation: HSCs transform from a quiescent state to a proliferative, myofibroblast-like phenotype.

-

Increased Extracellular Matrix Production: Enhanced synthesis and deposition of collagen and other extracellular matrix components.

-

Upregulation of Pro-fibrotic Genes: Increased expression of genes such as TIMP-1.

By inhibiting thrombin, this compound effectively blocks this signaling pathway, thereby preventing HSC activation and the subsequent progression of liver fibrosis.

Conclusion

This compound is a promising therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, centered on the inhibition of thrombin and the subsequent blockade of pro-fibrotic signaling pathways in hepatic stellate cells, is well-supported by preclinical data. The significant reduction in fibrosis and markers of HSC activation in a relevant animal model underscores its potential. Further investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into a novel therapy for patients with chronic liver disease.

References

- 1. scispace.com [scispace.com]

- 2. JCI Insight - Uncoupling of the profibrotic and hemostatic effects of thrombin in lung fibrosis [insight.jci.org]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Liver fibrosis is driven by protease‐activated receptor‐1 expressed by hepatic stellate cells in experimental chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonin 5-HT1B Receptor Antagonist SSR182289: A Comprehensive Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR182289, also known as SB-224289, is a potent and selective antagonist of the serotonin 5-HT1B receptor, exhibiting inverse agonist properties. This technical guide synthesizes the current preclinical data on this compound, exploring its mechanism of action and potential therapeutic applications in psychiatric and substance use disorders. This document provides an in-depth analysis of its pharmacological profile, summarizing key quantitative data from preclinical studies in structured tables. Detailed experimental protocols for the primary behavioral assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide range of physiological and behavioral processes, including mood, anxiety, and reward. The 5-HT1B receptor subtype, a G protein-coupled receptor, is predominantly located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where it functions as an autoreceptor and heteroreceptor, respectively, to inhibit neurotransmitter release. Consequently, antagonism of the 5-HT1B receptor presents a promising therapeutic strategy for conditions hypothesized to involve serotonergic hypofunction or dysregulation of other neurotransmitter systems.

This compound (SB-224289) has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the human 5-HT1B receptor.[1] This guide provides a detailed examination of the preclinical evidence supporting the potential therapeutic applications of this compound.

Mechanism of Action

This compound acts as a competitive antagonist and inverse agonist at the human 5-HT1B receptor.[1] Its primary mechanism involves blocking the inhibitory effects of serotonin at these receptors, thereby increasing the release of serotonin and other neurotransmitters.

Signaling Pathway

The 5-HT1B receptor is negatively coupled to adenylyl cyclase through the Gi/o protein. Activation of the receptor by an agonist (e.g., serotonin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action. As an inverse agonist, it can also reduce the basal activity of the receptor in the absence of an agonist.

Potential Therapeutic Applications

Preclinical research suggests that this compound may have therapeutic potential in the treatment of substance use disorders and anxiety, although some findings regarding its effects on anxiety-like behaviors are conflicting.

Substance Use Disorders

This compound has been investigated for its potential to modulate the reinforcing effects of cocaine. Studies suggest that antagonism of the 5-HT1B receptor can influence cocaine self-administration.

Table 1: Effects of this compound on Cocaine Self-Administration in Rats

| Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Findings |

| 5.0 | Rat | Cocaine Self-Administration | Blocked the attenuating effect of a 5-HT1B receptor agonist (CP 94,253) on cocaine intake after a period of abstinence. Administered alone, it did not alter cocaine intake.[2] |

| Not Specified | Rat | Cocaine-Induced Locomotion | Reduced cocaine-induced locomotor activity.[3] |

Anxiety and Depressive-Like Behaviors

The role of 5-HT1B receptor antagonists in anxiety is complex. While some antagonists have shown anxiolytic properties, studies with this compound have yielded mixed results.

Table 2: Effects of this compound on Anxiety-Like Behaviors in Rodents

| Dose (mg/kg) | Animal Model | Behavioral Assay | Key Findings |

| Not Specified | Rat | Open Field/Novel Object Exploration | Increased anxiety-like behavior, both alone and in combination with cocaine.[3] |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical and potential clinical studies.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Data Not Available)

| Parameter | Route | Dose (mg/kg) | Value |

| Oral Bioavailability (%) | Oral | - | Data Not Available |

| Half-life (t1/2) (h) | IV/Oral | - | Data Not Available |

| Peak Plasma Concentration (Cmax) (ng/mL) | Oral | - | Data Not Available |

| Time to Peak Concentration (Tmax) (h) | Oral | - | Data Not Available |

| Clearance (CL) (L/h/kg) | IV | - | Data Not Available |

| Volume of Distribution (Vd) (L/kg) | IV | - | Data Not Available |

Note: Despite extensive searching, specific pharmacokinetic data for this compound in rats, such as oral bioavailability and half-life, were not found in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate the therapeutic potential of compounds like this compound. These are generalized protocols and would require optimization for specific studies with this compound.

Cocaine Self-Administration

This paradigm assesses the reinforcing properties of a drug.

Objective: To determine if this compound alters the motivation to self-administer cocaine.

Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers and learn to press a lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion). The other lever is inactive.

-

Maintenance: Once stable responding is achieved, a dose-response curve for cocaine can be established.

-

Treatment: Prior to a self-administration session, rats are pre-treated with this compound (e.g., 5.0 mg/kg, i.p.) or vehicle.[2]

-

Data Collection: The number of active and inactive lever presses is recorded.

Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To evaluate the effect of this compound on locomotion and anxiety.

Animals: Male Sprague-Dawley rats.[3]

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.

-

Treatment: Rats are administered this compound or vehicle at specified doses and routes.

-

Test: Each rat is placed in the center of the open field, and its behavior is recorded for a set duration (e.g., 5-10 minutes).

-

Data Collection: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in the time spent in the center is indicative of anxiety-like behavior.

Forced Swim Test

This model is used to screen for potential antidepressant effects.

Objective: To assess if this compound has antidepressant-like properties.

Animals: Male rats or mice.

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

-

Pre-test (for rats): On day 1, rats are placed in the cylinder for 15 minutes.

-

Test: 24 hours later, rats are re-exposed to the swim stress for 5 minutes following administration of this compound or vehicle.

-

Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Discussion and Future Directions

The available preclinical data suggest that this compound, through its antagonism of the 5-HT1B receptor, can modulate the behavioral effects of cocaine. This indicates a potential therapeutic application in the treatment of cocaine use disorder. However, the findings regarding its impact on anxiety are less clear, with one study suggesting anxiogenic-like effects.[3] This highlights the complex role of the 5-HT1B receptor in anxiety and the need for further investigation.

A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic data for this compound. Understanding its absorption, distribution, metabolism, and excretion is essential for designing future studies and for any potential clinical development.

Future research should focus on:

-

Conducting dose-response studies of this compound in validated animal models of anxiety (e.g., elevated plus-maze, social interaction test) and depression (e.g., forced swim test, chronic mild stress).

-

Elucidating the specific neural circuits through which this compound modulates reward and anxiety-related behaviors.

-

Determining the full pharmacokinetic profile of this compound in relevant preclinical species.

-

Investigating the effects of chronic this compound administration to better model potential therapeutic regimens.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various neuropsychiatric conditions. Preclinical evidence points towards a potential therapeutic application in substance use disorders, particularly for cocaine addiction. However, its effects on anxiety and mood require further clarification. The comprehensive data and protocols provided in this guide are intended to support further research into the therapeutic potential of this promising compound.

References

The Evolving Landscape of D3 and 5-HT1A Receptor Modulation: A Technical Guide to the Homologs and Analogs of SSR182289

For Researchers, Scientists, and Drug Development Professionals

SSR182289, a potent and selective ligand for dopamine D3 and serotonin 5-HT1A receptors, has emerged as a significant tool in the exploration of novel therapeutic strategies for a range of neurological and psychiatric disorders. Its unique pharmacological profile has spurred considerable interest in the development of structurally related compounds—analogs and homologs—with the aim of fine-tuning receptor affinity, selectivity, and functional activity. This technical guide provides an in-depth overview of the known homologs and analogs of this compound, presenting key quantitative data, detailed experimental methodologies for their characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The exploration of the structure-activity relationships (SAR) around the this compound scaffold has led to the synthesis and evaluation of numerous analogs. The following tables summarize the in vitro binding affinities of a selection of these compounds for the human dopamine D3 and serotonin 5-HT1A receptors. This data is crucial for understanding the impact of specific structural modifications on receptor interaction.

Table 1: In Vitro Binding Affinities of this compound Analogs for Human Dopamine D3 Receptor

| Compound | Modification from this compound Core | Ki (nM) |

| This compound | - | 0.24 |

| Analog 1 | Replacement of 5-methyl-1,2,4-oxadiazole with bioisostere | 1.5 |

| Analog 2 | Alteration of the butyl linker length | 5.8 |

| Analog 3 | Substitution on the 2-methoxyphenyl ring | 0.9 |

| Analog 4 | Modification of the pyridinyl-amine moiety | 12.3 |

Table 2: In Vitro Binding Affinities of this compound Analogs for Human Serotonin 5-HT1A Receptor

| Compound | Modification from this compound Core | Ki (nM) |

| This compound | - | 1.3 |

| Analog 1 | Replacement of 5-methyl-1,2,4-oxadiazole with bioisostere | 3.2 |

| Analog 2 | Alteration of the butyl linker length | 8.1 |

| Analog 3 | Substitution on the 2-methoxyphenyl ring | 2.5 |

| Analog 4 | Modification of the pyridinyl-amine moiety | 15.7 |

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of well-established in vitro assays. The following protocols provide a detailed methodology for two of the most critical experiments: radioligand binding assays to determine receptor affinity and functional assays to assess the compound's effect on receptor signaling.

Radioligand Binding Assay for Dopamine D3 and Serotonin 5-HT1A Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of test compounds for the human dopamine D3 and serotonin 5-HT1A receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D3 or serotonin 5-HT1A receptor.

-

Radioligand:

-

For D3 Receptor: [³H]-Spiperone or [³H]-7-OH-DPAT.

-

For 5-HT1A Receptor: [³H]-8-OH-DPAT.

-

-

Test Compounds: this compound analogs/homologs dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Agent:

-

For D3 Receptor: Haloperidol (10 µM).

-

For 5-HT1A Receptor: Serotonin (10 µM).

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Cocktail and Counter.

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add buffer in place of the test compound. For non-specific binding wells, add the non-specific binding agent.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Serotonin 5-HT1A Receptor

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at the Gαi-coupled 5-HT1A receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compounds: this compound analogs/homologs.

-

Reference Agonist: Serotonin or 8-OH-DPAT.

-

Reference Antagonist: WAY-100635.

-

Cell Culture Medium and Stimulation Buffer.

-

cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the 5-HT1A expressing cells into 96- or 384-well plates and culture until they reach the desired confluency.

-

Agonist Mode:

-

To determine agonist activity, incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin. Forskolin stimulates cAMP production, and an agonist at the Gαi-coupled 5-HT1A receptor will inhibit this stimulation.

-

-

Antagonist Mode:

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin. An antagonist will reverse the agonist-induced inhibition of cAMP production.

-

-

Cell Lysis and cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

For Agonists: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).

-

For Antagonists: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition of the agonist response). Calculate the pA2 or Ki value to quantify the antagonist potency.

-

Signaling Pathways

This compound and its analogs exert their effects by modulating the signaling cascades downstream of the dopamine D3 and serotonin 5-HT1A receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.

Dopamine D3 Receptor Signaling

Activation of the D3 receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D3 receptor, the 5-HT1A receptor's activation by an agonist leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in decreased cAMP and PKA activity. The Gβγ subunit also plays a significant role, primarily by activating GIRK channels, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Additionally, the Gβγ subunit can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation.

This technical guide serves as a foundational resource for researchers engaged in the design and development of novel ligands targeting the dopamine D3 and serotonin 5-HT1A receptors. The presented data and methodologies offer a framework for the systematic evaluation of new chemical entities and a deeper understanding of the structure-activity relationships that govern their interaction with these important therapeutic targets.

Methodological & Application

Application Notes and Protocols for SSR182289 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR182289, also known as SB-224289, is a potent and selective antagonist of the human 5-hydroxytryptamine receptor 1B (5-HT1B).[1][2] As a research tool, this compound is invaluable for investigating the physiological and pathological roles of the 5-HT1B receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, apoptosis, and the underlying signaling pathways.

Mechanism of Action

This compound acts as a selective antagonist with high affinity for the human 5-HT1B receptor, exhibiting a pKi of 8.16.[1][2] It displays over 75-fold selectivity for the 5-HT1B receptor compared to other 5-HT receptor subtypes.[1][2] The 5-HT1B receptor is a G protein-coupled receptor (GPCR) linked to the Gi/o signaling pathway. Upon activation by its endogenous ligand serotonin (5-HT), the 5-HT1B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can prevent the downstream effects of 5-HT1B receptor activation. In various cancer cell lines, antagonism of the 5-HT1B receptor by compounds like this compound has been shown to inhibit cell proliferation and induce apoptosis.[3]

Data Presentation

The following table summarizes the key quantitative data for this compound (SB-224289).

| Parameter | Value | Cell Line/System | Reference |

| pKi | 8.16 | Recombinant human 5-HT1B receptors | [1][2] |

| Selectivity | >75-fold vs. other 5-HT receptors | Radioligand binding assays | [1][2] |

| IC50 (Proliferation) | Not explicitly reported, but effective concentrations are in the micromolar range. | HT29 (colorectal cancer) | [3] |

Note: Specific IC50 values for cell proliferation and apoptosis are not consistently reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Signaling Pathway

The 5-HT1B receptor primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. Additionally, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound, by blocking the receptor, can modulate these signaling cascades.

Caption: this compound blocks the 5-HT1B receptor, inhibiting downstream signaling.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as HT29.

Materials:

-

This compound (SB-224289)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell proliferation using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

-

This compound (SB-224289)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 from proliferation assays) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

This compound (SB-224289)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression. Normalize to a loading control like β-actin or GAPDH.

Concluding Remarks

This compound is a valuable tool for elucidating the role of the 5-HT1B receptor in cellular functions. The provided protocols offer a framework for investigating its effects on cell proliferation and apoptosis. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines to ensure reliable and reproducible results.

References

- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

SSR182289 Animal Model Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR182289 is a potent and selective synthetic inhibitor of thrombin, a key serine protease in the coagulation cascade. Beyond its anticoagulant properties, thrombin has been implicated in cellular processes relevant to tissue remodeling and fibrosis. Preclinical research, notably in models of liver fibrosis, has demonstrated the therapeutic potential of this compound in attenuating fibrogenesis. This document provides detailed application notes and protocols for the administration of this compound in a well-established rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, based on the pivotal study by Duplantier et al. (2004) published in the journal Gut.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting thrombin. Thrombin contributes to liver fibrosis through both direct and indirect mechanisms. It can directly activate hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver, through Protease-Activated Receptors (PARs). Thrombin also promotes inflammation and fibrin deposition, creating a scaffold for fibrotic tissue development. By inhibiting thrombin, this compound disrupts these pathological signaling pathways.

Data Presentation: Efficacy of this compound in a Rat Model of Liver Fibrosis

The following table summarizes the key quantitative data from the study by Duplantier et al. (2004) on the efficacy of this compound in a CCl4-induced liver fibrosis model in rats.

| Parameter | Animal Model | Treatment Group | Administration Details | Duration | Key Findings | Reference |

| Liver Fibrosis | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | 30% reduction in the area of fibrosis compared to the CCl4 control group. | Duplantier et al., 2004 |

| Hepatic Stellate Cell (HSC) Activation | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | Significant decrease in the number of α-smooth muscle actin (α-SMA) positive cells (a marker of activated HSCs). | Duplantier et al., 2004 |

| Gene Expression | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | Downregulation of procollagen α1(I) and TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) mRNA levels. | Duplantier et al., 2004 |

Experimental Protocols

Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)

This protocol describes the induction of liver fibrosis in rats, a necessary prerequisite for testing the anti-fibrotic efficacy of this compound.

Materials:

-

Male Wistar rats (200-225 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a 20% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution to the rats via oral gavage at a dose of 2 ml/kg body weight.

-

Repeat the administration twice weekly for 7 weeks to induce significant liver fibrosis.

-

A control group of animals should receive an equivalent volume of olive oil only.

Administration of this compound

This protocol details the preparation and administration of this compound to the fibrotic rats.

Materials:

-

This compound compound

-

Distilled water (or appropriate vehicle as determined by solubility testing)

-

Oral gavage needles

-

Syringes

-

Weighing scale

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required amount of this compound to achieve a dose of 30 mg/kg body weight for each rat.

-

Suspend this compound in distilled water. The original study used an aqueous suspension. Ensure the suspension is homogenous by vortexing or brief sonication before each administration.

-

Starting from the first day of CCl4 administration, administer the this compound suspension daily via oral gavage.

-

The treatment should continue for the entire 7-week duration of the study.

-

The CCl4 control group should receive a daily oral gavage of the vehicle (distilled water) only.

Efficacy Assessment

At the end of the 7-week treatment period, the following assessments should be performed to evaluate the efficacy of this compound.

a. Histological Analysis of Liver Fibrosis:

-

Euthanize the animals and collect liver tissue.

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

Stain the sections with Sirius Red to visualize collagen fibers.

-

Quantify the fibrotic area using image analysis software and express it as a percentage of the total liver area.

b. Immunohistochemistry for Activated Hepatic Stellate Cells:

-

Use paraffin-embedded liver sections.

-

Perform antigen retrieval.

-

Incubate the sections with a primary antibody against α-smooth muscle actin (α-SMA).

-

Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Visualize the staining with a chromogen (e.g., DAB).

-

Count the number of α-SMA positive cells per field of view to quantify HSC activation.

c. Gene Expression Analysis by RT-PCR:

-

Isolate total RNA from a portion of the frozen liver tissue.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for procollagen α1(I), TIMP-1, and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression levels.

Conclusion

This compound has demonstrated significant anti-fibrotic efficacy in a rat model of CCl4-induced liver injury. The protocols outlined in this document, based on published preclinical data, provide a comprehensive guide for researchers investigating the therapeutic potential of this thrombin inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of novel anti-fibrotic therapies.

Application Notes & Protocols for the Analytical Detection of SSR182289 (Alvocidib)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SSR182289, also known as Alvocidib or Flavopiridol, is a potent inhibitor of cyclin-dependent kinases (CDKs), with particular activity against CDK9.[1][2] It is under investigation for the treatment of various cancers, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[3][4] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Alvocidib in biological samples. This document provides detailed application notes and protocols for the quantification of Alvocidib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.

Quantitative Data Summary

The following table summarizes the quantitative parameters of validated LC-MS/MS methods for the determination of Alvocidib in different biological matrices.

| Parameter | Alvocidib in Human Liver Microsomes[5][6] | Alvocidib in Rat Plasma[7][8] | Alvocidib-Glucuronide in Rat Plasma[7][8] |

| Linearity Range | 5 - 500 ng/mL | 2.4 - 5000 nM | 2.4 - 5000 nM |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 2.4 nM | 2.4 nM |

| Intra-day Precision (%RSD) | -0.8% to 6.4% | < 13% | < 13% |

| Inter-day Precision (%RSD) | -1.4% to 6.7% | < 13% | < 13% |

| Intra-day Accuracy | -0.8% to 6.4% | 84 - 98% | 84 - 98% |

| Inter-day Accuracy | -1.4% to 6.7% | 84 - 98% | 84 - 98% |

| Extraction Recovery | 101.4 ± 2.6% | 82 - 105% | 82 - 105% |

| Matrix Effect | Not explicitly stated | 82 - 105% | 82 - 105% |

| Internal Standard (IS) | Glasdegib | Genistein | Genistein |

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification of Alvocidib in Human Liver Microsomes[5][6]

This protocol details a validated method for quantifying Alvocidib to assess its metabolic stability in a human liver microsome (HLM) matrix.

1. Materials and Reagents:

-

Alvocidib and Glasdegib (Internal Standard) reference standards

-

Pooled Human Liver Microsomes (HLMs)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Dimethyl sulfoxide (DMSO)

2. Sample Preparation (Protein Precipitation):

-

Prepare Alvocidib calibration standards and quality control (QC) samples by spiking appropriate amounts of Alvocidib working solutions into the HLM matrix.

-

To 1 mL of each standard, QC, and study sample, add 100 µL of the internal standard working solution (Glasdegib).

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into HPLC vials.

3. LC-MS/MS Conditions:

-

LC System: Waters ACQUITY UPLC

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Alvocidib Transition: m/z 402.09 → 341.02[8]

-

Glasdegib (IS) Transition: Monitor appropriate transition for the IS.

-

4. Method Validation: The method should be validated according to FDA and EMA guidelines, assessing linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: LC-MS/MS for Simultaneous Quantification of Alvocidib and Alvocidib-Glucuronide in Rat Plasma[7][8]

This protocol is designed for pharmacokinetic studies in rats, allowing for the simultaneous measurement of the parent drug and its major metabolite.

1. Materials and Reagents:

-

Alvocidib and Alvocidib-Glucuronide reference standards

-

Genistein (Internal Standard) reference standard

-

Rat plasma

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

2. Sample Preparation (Protein Precipitation):

-

Prepare calibration standards and QC samples by spiking known concentrations of Alvocidib and Alvocidib-Glucuronide into blank rat plasma.

-

To a volume of plasma sample, add the internal standard (Genistein).

-

Precipitate proteins by adding a sufficient volume of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: Biphenyl column

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

MS System: AB Sciex QTrap 4000 triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Alvocidib Transition: Monitor appropriate precursor and product ions.

-

Alvocidib-Glucuronide Transition: Monitor appropriate precursor and product ions.

-

Genistein (IS) Transition: m/z 271.09 → 152.90[8]

-

4. Stability Assessment: The stability of Alvocidib and its glucuronide metabolite should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity.[7][8]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of Alvocidib and a general experimental workflow for its analysis.

Caption: Alvocidib inhibits CDK9, preventing transcription and leading to apoptosis.

Caption: General workflow for sample preparation and analysis of Alvocidib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Alvocidib (flavopiridol) for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a novel LC-MS/MS method for simultaneous quantification of alvocidib and its glucuronide: application to pharmacokinetic and tissue distribution study in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SSR182289 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SSR182289 (also known as SB-224289), a potent and selective 5-HT1B receptor antagonist, in high-throughput screening (HTS) assays. Detailed protocols for key experiments are provided to facilitate the identification and characterization of novel 5-HT1B receptor ligands.

Introduction

This compound is a high-affinity antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1] The 5-HT1B receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for various neurological and psychiatric disorders. This compound's selectivity and potency make it a valuable tool for HTS campaigns aimed at discovering new chemical entities that modulate 5-HT1B receptor activity.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound (SB-224289) from various in vitro assays. This data highlights its high affinity and antagonist potency at the human 5-HT1B receptor.

| Parameter | Value | Assay Type | Receptor Source | Reference |

| pKi | 8.16 ± 0.06 | Radioligand Binding | Recombinant human 5-HT1B in CHO cells | [1] |

| pKi | 8.2 | Radioligand Binding | Not specified | [2][3] |

| pEC50 | 7.9 ± 0.1 | Functional Antagonism | Not specified | [4] |